N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-13(16-11-4-2-1-3-5-11)17-7-10-6-14-9-15-12(10)8-17/h1-6,9H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMJCGQBIGLQHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with a suitable pyrimidine derivative under basic conditions, followed by further functionalization to introduce the phenyl and carboxamide groups . Another approach utilizes microwave-assisted synthesis to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and carboxamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Applications
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit key enzymes and receptors involved in cancer progression.
Case Study: Inhibition of Cancer Targets
Recent studies have highlighted the compound's efficacy against several cancer-related targets:
- EGFR (Epidermal Growth Factor Receptor) : The compound demonstrated significant inhibition of EGFR activity, which is crucial in many cancers.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : It also showed inhibitory effects on VEGFR, involved in tumor angiogenesis.
- Topo II (Topoisomerase II) : Inhibition of Topo II was noted, which plays a role in DNA replication and repair.
In vitro studies revealed that the compound could effectively induce apoptosis in cancer cells and inhibit their proliferation. For instance, in MCF-7 breast cancer cell lines, this compound was shown to suppress cell migration and induce cell cycle arrest leading to DNA fragmentation .
Enzyme Inhibition
The compound exhibits promising enzyme inhibition properties:
- Cyclooxygenase (COX) Inhibition : It has been reported to inhibit COX enzymes, reducing the production of inflammatory mediators. This suggests potential applications in treating inflammatory diseases alongside its anticancer effects .
Antiviral Activity
Preliminary investigations have suggested that derivatives of pyrrolo[3,4-d]pyrimidines may possess antiviral properties. Specifically, studies have indicated activity against viruses such as Hepatitis C and SARS-CoV-2 . The mechanism appears to involve the inhibition of viral replication through interference with viral enzymes.
Other Therapeutic Applications
Beyond oncology and virology, this compound has potential applications in:
- Neurological Disorders : Research is ongoing to explore its neuroprotective effects and potential use in treating neurodegenerative diseases.
- Antimicrobial Activity : Some studies have indicated that this compound may possess antimicrobial properties against certain pathogens.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
The mechanism of action of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of anticancer therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Substituents :
- The phenyl carboxamide group in the target compound contrasts with the ester groups in benzyl and tert-butyl analogs, which are common protecting groups in synthesis .
- Ribociclib’s piperazinyl and cyclopentyl substituents enhance its kinase-inhibitory activity .
Functional Groups : Chlorine (in benzyl analog) and hydroxyl/methyl (in tert-butyl analog) influence reactivity and solubility.
Physicochemical and Pharmacological Properties
Table 2: Physicochemical Comparison
Key Observations:
- The tert-butyl analog’s hydroxyl group may participate in hydrogen bonding, affecting crystallinity .
Research Implications and Gaps
Synthetic Utility : Benzyl and tert-butyl analogs serve as intermediates for carboxamide derivatives like the target compound. Their ester groups facilitate stepwise functionalization .
Pharmacological Potential: The target compound’s phenyl carboxamide group mimics ribociclib’s carboxamide moiety, suggesting possible kinase-binding affinity. Further studies are needed to validate this hypothesis .
Stability and Optimization : The tert-butyl analog’s stability under long-term storage contrasts with the benzyl analog’s higher predicted boiling point, which may influence synthetic workflows .
Biological Activity
N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[3,4-d]pyrimidine core which is known for its diverse pharmacological properties.
Research indicates that this compound may act through various mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of several tyrosine kinases involved in cancer progression. For example, it has been observed to inhibit EGFR and VEGFR2 with IC50 values comparable to established inhibitors such as sunitinib .
- Induction of Apoptosis : Studies have reported that treatment with this compound can lead to apoptosis in cancer cell lines. Mechanistic studies have shown an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Antiparasitic Activity : In silico studies suggest that derivatives of this compound may inhibit specific parasitic kinases, indicating potential use in treating parasitic infections .
Efficacy Against Cancer
The biological activity of this compound has been evaluated in various cancer models:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 40 | Induces apoptosis via caspase activation |
| A549 | 59 | Inhibits cell proliferation |
| MCF-7 | 29 | Cell cycle arrest |
The compound demonstrated significant cytotoxic effects across multiple cancer cell lines with varying degrees of potency .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of specific functional groups on the pyrrolo[3,4-d]pyrimidine scaffold:
- Substituents at Position 5 and 7 : The presence of electron-withdrawing groups at these positions has been correlated with enhanced potency against target kinases.
- Aromatic Substituents : The introduction of phenyl or other aromatic groups has been shown to improve binding affinity and selectivity towards specific kinases .
Case Studies
Several case studies have documented the effects of this compound on cancer cells:
- Case Study 1 : In a study involving HepG2 cells, treatment with the compound resulted in a significant increase in apoptotic markers after 24 hours of exposure.
- Case Study 2 : A549 lung cancer cells treated with varying concentrations exhibited reduced viability and increased apoptosis rates compared to untreated controls.
Q & A
Basic: What are the common synthetic routes for N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide derivatives?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate) are used to introduce substituents via nucleophilic substitution or coupling reactions. Key steps include:
- Esterification/Condensation: Reacting pyrrolopyrimidine cores with activated carbonyl reagents (e.g., POCl₃ for chlorination) to form carboxamide linkages .
- pH-Controlled Hydrolysis: Adjusting reaction pH to isolate intermediates, as seen in the synthesis of N-4-chloro derivatives .
- Protection/Deprotection Strategies: Using tert-butyloxycarbonyl (Boc) groups to stabilize reactive sites during functionalization .
Advanced: How can researchers optimize the selectivity of pyrrolo[3,4-d]pyrimidine carboxamides for kinase targets?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical. For example:
- Substituent Tuning: Modifying the N-phenyl group with electron-withdrawing groups (e.g., halogens) enhances binding to ATP pockets in kinases like CDK4/6, as demonstrated in ribociclib analogs .
- In Vitro Profiling: Use kinase inhibition assays (e.g., competitive ATP-binding assays) to screen analogs against a panel of kinases, prioritizing compounds with >100-fold selectivity .
- Co-crystallography: Resolve binding modes using X-ray crystallography to guide rational design .
Data Contradiction: How should conflicting biological activity data for pyrrolopyrimidine derivatives be resolved?
Methodological Answer:
Discrepancies often arise from impurities or assay variability. Recommended approaches:
- Purity Verification: Use HPLC-MS to confirm compound integrity (>95% purity) .
- Replicate Assays: Perform dose-response curves in triplicate across multiple cell lines (e.g., MCF-7 for breast cancer models) .
- Computational Validation: Compare experimental IC₅₀ values with docking scores (e.g., AutoDock Vina) to identify outliers .
Structural Analysis: What spectroscopic techniques confirm regiochemistry in pyrrolo[3,4-d]pyrimidine systems?
Methodological Answer:
- ¹H-¹³C HMBC NMR: Resolves through-space coupling to distinguish between N-phenyl and C-phenyl regioisomers. For example, cross-peaks between pyrrolo NH and pyrimidine carbons confirm substitution patterns .
- X-ray Crystallography: Definitive for assigning regiochemistry, as seen in ribociclib polymorph studies .
- NOESY Experiments: Detects proximity between protons on the phenyl group and the pyrrolo ring .
Advanced: What methodologies assess metabolic stability in preclinical studies?
Methodological Answer:
- Liver Microsome Assays: Incubate compounds with human/rat liver microsomes, monitoring parent compound depletion via LC-MS/MS to calculate half-life (t₁/₂) .
- CYP450 Inhibition Screening: Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which are critical for predicting drug-drug interactions .
- Metabolite ID: High-resolution mass spectrometry (HRMS) identifies major metabolites (e.g., hydroxylation or N-demethylation products) .
Basic: How are intermediates like tert-butyl 2,4-dichloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate utilized?
Methodological Answer:
These intermediates serve as scaffolds for functionalization:
- Chlorine Substitution: React with nucleophiles (e.g., amines, phenols) under basic conditions (e.g., NaH/DMF) to introduce diverse substituents .
- Boc Deprotection: Treat with TFA or HCl/dioxane to remove the tert-butyl group, exposing the amine for further coupling .
- Carboxamide Formation: React with activated carboxylic acids (e.g., HATU/DIPEA) to install the N-phenylcarboxamide moiety .
Advanced: What in silico approaches predict ATP-binding pocket affinity?
Methodological Answer:
- Molecular Docking: Use Glide or AutoDock to simulate binding poses in kinase ATP pockets (e.g., CDK6 PDB: 5L2S). Prioritize analogs with hydrogen bonds to hinge residues (e.g., Glu99) .
- MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability (e.g., RMSD <2 Å) .
- QSAR Modeling: Train models on inhibition data (pIC₅₀) using descriptors like LogP, polar surface area, and topological torsion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
